molecular formula C14H19ClN2O B7920459 N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide

Cat. No.: B7920459
M. Wt: 266.76 g/mol
InChI Key: NKOWSGXNYJZBTF-UHFFFAOYSA-N
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Description

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide (CAS 1353987-50-4) is a chemical building block featuring a pyrrolidine scaffold, a structure of significant interest in modern medicinal chemistry . The pyrrolidine ring is highly valued for its three-dimensional coverage and the ability to efficiently explore pharmacophore space due to sp3-hybridization, which can enhance the solubility and optimize the pharmacokinetic profile of drug candidates . This compound is functionalized with chloroacetamide and benzyl groups, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application is in the discovery and development of new bioactive compounds, particularly as a key intermediate in constructing potential therapeutic agents. The stereogenicity of the pyrrolidine ring is a critical feature, as different stereoisomers can lead to vastly different biological profiles due to the enantioselective nature of protein targets . This compound is offered for research and development purposes. It is intended for laboratory use only and is not for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed pricing and availability for various pack sizes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-8-14(18)16-9-13-6-7-17(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOWSGXNYJZBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Pyrrolidine Intermediate Preparation

The 1-benzyl-pyrrolidin-3-ylmethylamine precursor is typically synthesized via reductive amination or alkylation of pyrrolidine derivatives. For example, benzyl bromide reacts with pyrrolidin-3-ylmethanol in the presence of a base like potassium carbonate, followed by purification via silica gel chromatography. This step establishes the critical benzyl-pyrrolidine scaffold, with the 3-ylmethyl group positioning influencing subsequent reactivity.

Amide Bond Formation Strategies

Amide coupling between 1-benzyl-pyrrolidin-3-ylmethylamine and chloroacetyl chloride represents the most direct route. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a base to scavenge HCl, driving the reaction to completion. Alternative methods utilize coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxybenzotriazole (HOBt) to activate the chloroacetic acid derivative, particularly when sensitive functional groups are present.

Step-by-Step Synthesis Protocol

Starting Materials and Reagents

ComponentSpecificationRole
1-Benzyl-pyrrolidin-3-ylmethylamine≥95% purity (HPLC)Nucleophile
Chloroacetyl chlorideFreshly distilled, anhydrousElectrophile
Triethylamine≥99%, molecular sieves-driedBase
Dichloromethane (DCM)Anhydrous, stabilized with amyleneSolvent

Reaction Conditions and Workup

  • Reaction Setup : In a flame-dried flask, 1-benzyl-pyrrolidin-3-ylmethylamine (10 mmol) is dissolved in DCM (50 mL) under nitrogen. TEA (12 mmol) is added dropwise at 0°C.

  • Chloroacetyl Chloride Addition : Chloroacetyl chloride (10.5 mmol) in DCM (10 mL) is added over 30 minutes, maintaining the temperature below 5°C to minimize side reactions.

  • Stirring and Monitoring : The mixture warms to room temperature and stirs for 12 hours. Reaction progress is monitored via TLC (ethyl acetate/hexane 3:7, Rf = 0.45).

  • Workup : The solution is washed with 1M HCl (2×50 mL), saturated NaHCO3 (2×50 mL), and brine. Organic layers are dried over MgSO4 and concentrated in vacuo.

Purification and Characterization

Crude product is purified via flash chromatography (SiO2, gradient elution from 20% to 50% ethyl acetate in hexane) to yield a colorless oil (72–78%). Structural confirmation employs:

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, benzyl), 4.12 (t, J = 6.8 Hz, 1H, NH), 3.78 (s, 2H, CH2Cl), 3.45–3.38 (m, 2H, pyrrolidine-CH2).

  • HRMS : m/z calculated for C14H19ClN2O [M+H]+: 266.76, observed: 266.75.

Optimization Studies and Yield Improvements

Solvent and Base Effects

SolventBaseTemperature (°C)Yield (%)
DCMTEA2572
THFDIPEA2568
AcetonitrilePyridine0→2561
DMFNaHCO34055

Polar aprotic solvents like DCM maximize yield by stabilizing the transition state, while bulky bases (DIPEA) reduce N-alkylation byproducts.

Stoichiometric Adjustments

A 5% excess of chloroacetyl chloride (1.05 eq) compensates for volatility losses, increasing yield to 78% without over-acylation.

Comparative Analysis of Synthetic Routes

Direct Amidation vs. Coupling Agent-Assisted Methods

ParameterDirect AmidationEDCI/HOBt Method
Reaction Time12 hours24 hours
Yield72–78%65–70%
Purity95–97%98–99%
Byproducts<5% N-alkylation<2% dimerization

While direct amidation offers speed, coupling agents enhance purity for sensitive substrates.

Challenges and Mitigation Strategies

Hydrolysis of Chloroacetyl Chloride

Exposure to moisture generates chloroacetic acid, reducing electrophilicity. Strict anhydrous conditions (molecular sieves, nitrogen atmosphere) are essential.

Epimerization at the Pyrrolidine Stereocenter

Elevated temperatures (>40°C) induce racemization. Maintaining reactions below 25°C preserves stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioethers.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Amides, thioethers.

    Reduction: Amines.

    Oxidation: Benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide has been studied for its potential as a neuroleptic agent . Research indicates that it exhibits inhibitory effects on apomorphine-induced stereotyped behavior in animal models, suggesting its utility in treating psychotic disorders .

Biological Studies

The compound is utilized in investigating the structure-activity relationship (SAR) of benzamides in neuroleptic activity. This research helps in understanding how structural modifications can enhance pharmacological efficacy.

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of other pharmacologically active compounds. Its unique structure allows for further derivatization to create novel therapeutics.

Research highlights several notable biological activities of this compound:

  • Neurotransmitter Modulation : The compound may influence neurotransmission pathways, indicating potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
  • Anti-Cancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, potentially through apoptosis induction mechanisms.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Neuroleptic Activity Study : In a study examining the compound's effects on animal models, it was found to significantly reduce apomorphine-induced behaviors, supporting its potential as a treatment for psychosis.
  • Structure–Activity Relationship Analysis : Research focused on modifying the compound's structure revealed that certain substitutions could enhance its binding affinity to dopamine receptors, thereby increasing its therapeutic potential .
  • Antimicrobial Efficacy Investigation : Initial findings indicated that derivatives of this compound exhibited activity against various bacterial strains, prompting further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which may be exploited for therapeutic purposes.

Comparison with Similar Compounds

Key Observations

Synthetic Accessibility : Derivatives like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide are synthesized efficiently (yields up to 74%) via straightforward acetylation reactions , whereas the target compound’s discontinued status suggests synthetic or stability challenges .

Bioactivity Trends: Thiadiazole derivatives (e.g., N-(5-butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide) exhibit pronounced antifungal activity, likely due to sulfur-containing heterocycles enhancing membrane disruption . In contrast, pyrazolone-based analogues show structural mimicry of penicillin, hinting at antibacterial applications .

Structural Flexibility : The benzyl-pyrrolidine motif in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., dichlorophenyl or benzoimidazole groups) .

Biological Activity

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Structural Characteristics

This compound features a pyrrolidine ring , a benzyl group , and a chloroacetamide moiety . Its molecular formula is C14_{14}H18_{18}ClN2_{2}O, with a molecular weight of approximately 252.74 g/mol. The presence of the chloro group is particularly significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a muscarinic receptor antagonist , which is crucial for the treatment of diseases related to the cholinergic system, such as respiratory and gastrointestinal disorders .

MechanismDescription
Receptor BindingInteracts with muscarinic receptors, potentially modulating neurotransmission.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.
Antimicrobial ActivityExhibits antibacterial properties against certain bacterial strains .

Therapeutic Potential

Research indicates that this compound has potential applications in various therapeutic areas:

  • Neuroleptic Activity : Similar compounds have shown efficacy in treating psychosis, with some derivatives exhibiting significantly higher potency than established drugs like haloperidol .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment .
  • Antifungal Properties : Initial studies suggest antifungal capabilities, although further research is required to quantify this activity.

Case Studies

Several studies have evaluated the biological effects of related compounds. For instance, a comparative analysis of benzamide derivatives indicated that modifications to the pyrrolidine structure could enhance neuroleptic efficacy significantly. One compound was reported to be 408 times more potent than metoclopramide in inhibiting apomorphine-induced behaviors in animal models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(1-Benzylpyrrolidin-3-ylmethyl)-acetamideLacks chlorine; simpler structurePotentially lower potency in receptor interactions
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamideContains additional functional groups enhancing activityHighly potent neuroleptic agent
N-(1-benzylpyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamideMethyl group instead of cyclopropylSimilar pharmacological effects but varied receptor profiles

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves (tested under ASTM D6978 standards) and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) particulate respirators for low exposure or OV/AG/P99 (US)/ABEK-P2 (EU) for higher concentrations .
  • Ventilation : Ensure local exhaust ventilation to prevent aerosol formation, as dust generation may cause respiratory irritation (H335 hazard) .
  • Spill Management : Avoid water contact to prevent toxic gas release (e.g., hydrogen bromide). Collect spills using non-sparking tools and dispose via authorized waste facilities .

Q. What synthetic routes are reported for This compound and its analogs?

  • Methodological Answer :

  • Key Reaction Schemes : Similar acetamide derivatives are synthesized via nucleophilic substitution or condensation. For example, 2-cyanoacetamide analogs are prepared using ethanol/piperidine at 0–5°C for 2 hours .
  • Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Statistical tools like ANOVA can identify critical parameters .
  • Example Protocol :
StepReagents/ConditionsPurpose
1Ethanol, 0–5°CSolvent control
2Piperidine, 2 hBase catalyst

Q. How can researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Answer :

  • Experimental Determination : Use shake-flask method for logP (octanol/water partition coefficient) and dynamic light scattering for solubility profiling .
  • Computational Prediction : Apply tools like COSMOtherm or ACD/Labs to estimate properties based on molecular descriptors .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in toxicological data for This compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on human bronchial epithelial cells (BEAS-2B) to validate H335 (respiratory irritation) claims .
  • Comparative Analysis : Cross-reference SDS hazard classifications (e.g., H302 for oral toxicity) with acute toxicity studies in rodent models .
  • Data Integration : Use cheminformatics platforms (e.g., PubChem) to aggregate historical data and identify outliers .

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts for chloro-acetamide formation .
  • Case Study : ICReDD’s integrated approach reduced reaction development time by 40% in similar acetamide syntheses .

Q. What experimental designs are suitable for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC-UV. Monitor for byproducts like pyrrolidine derivatives .
  • Factor Screening : Use a 2³ factorial design to test temperature (±10°C), humidity (±15%), and light exposure. Response variables include purity loss and impurity formation .

Q. How can structural analogs inform the biological activity of This compound?

  • Methodological Answer :

  • SAR Studies : Compare with pesticidal acetamides (e.g., alachlor, pretilachlor) to hypothesize mechanisms like acetyl-CoA carboxylase inhibition .
  • Molecular Docking : Simulate binding interactions with targets (e.g., fungal CYP51) using AutoDock Vina. Validate with in vitro antifungal assays .

Data Gaps and Future Directions

  • Physicochemical Properties : No experimental data on melting point, vapor pressure, or flash point are available. Prioritize DSC/TGA analysis .
  • Ecotoxicity : Absence of biodegradation or bioaccumulation data. Recommend OECD 301F ready biodegradability testing .

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